

Application Note: Quantification of Bornyl Ferulate using a Validated HPLC Method

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Compound of Interest

Compound Name: *Bornyl ferulate*

Cat. No.: *B2723525*

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Introduction

Bornyl ferulate is an ester formed from borneol and ferulic acid. Ferulic acid is a well-known antioxidant, and its derivatives are of significant interest in the pharmaceutical and cosmetic industries for their potential therapeutic effects.[1][2] Accurate and precise quantification of **Bornyl ferulate** is crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a robust HPLC method for this purpose.

Principle of the Method

The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and acidified water. The concentration of **Bornyl ferulate** is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.

Experimental Protocols

1. Equipment and Reagents

- HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

- Chromatographic Column: A reversed-phase HiQSil C-18 column (250 mm x 4.6 mm, 5 μ m particle size) or equivalent.[1]
- Software: EZ-Chrome Elite or equivalent chromatography data acquisition and processing software.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)[1]
 - Water (HPLC grade)
 - Acetic acid (glacial, analytical grade)[1]
 - **Bornyl ferulate** reference standard

2. Preparation of Solutions

- Mobile Phase: A mixture of acetonitrile and 0.2% formic acid in water (v/v) in a gradient elution.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Bornyl ferulate** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 μ g/mL.

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **Bornyl ferulate**.

Parameter	Condition
Column	HiQSil C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase	A: 0.2% Formic acid in Water, B: Acetonitrile with 0.2% formic acid
Gradient	0-15 min, 50-90% B; 15-20 min, 90% B; 20.1-25 min, 50% B
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	320 nm

4. Sample Preparation

The sample preparation will depend on the matrix. A general procedure for a solid sample is as follows:

- Accurately weigh a portion of the homogenized sample.
- Extract the sample with a suitable solvent (e.g., methanol) using sonication or vortexing.
- Centrifuge the extract to pellet any insoluble material.
- Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

5. Method Validation

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

- Linearity: A linear relationship between the peak area and the concentration of **Bornyl ferulate** was observed in the range of 1-100 µg/mL.

- Precision: The precision of the method was determined by analyzing replicate injections of the standard solution at three different concentrations.
- Accuracy: The accuracy was assessed by a recovery study of a spiked placebo.
- LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio.

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity Data for **Bornyl Ferulate**

Concentration (µg/mL)	Mean Peak Area (n=3)
1	15234
5	76170
10	152340
25	380850
50	761700
100	1523400
Regression Equation	$y = 15234x - 25.8$
Correlation Coefficient (r^2)	0.9998

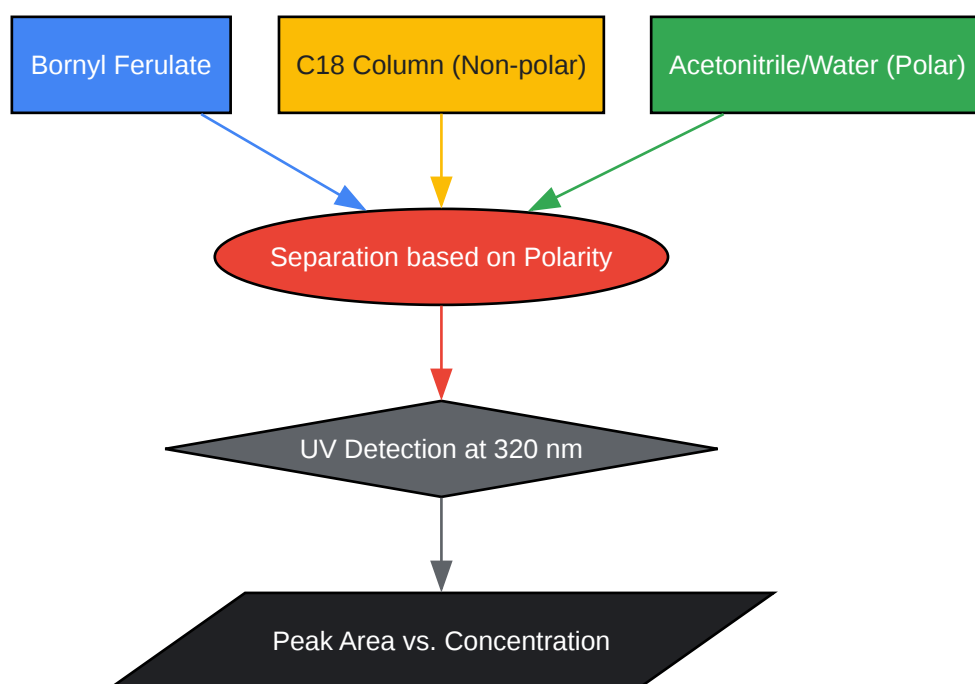
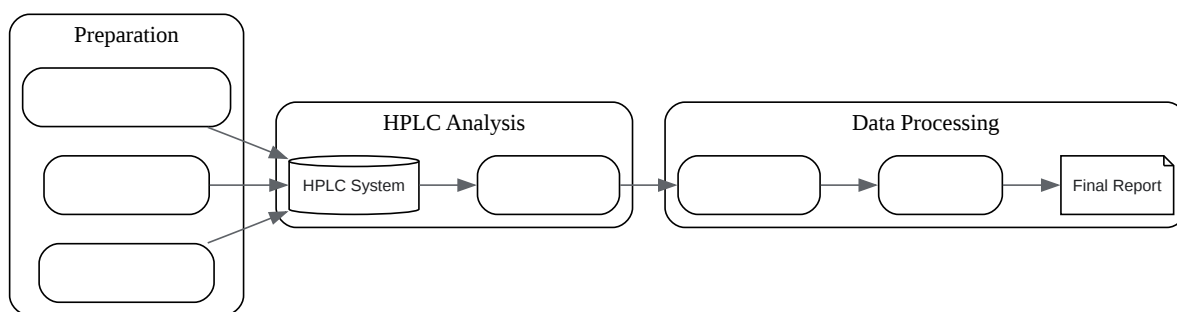
Table 2: Precision and Accuracy Data

Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (Recovery %)
10	1.2	1.5	99.5
50	0.8	1.1	100.2
90	0.5	0.9	99.8

Table 3: LOD and LOQ

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.15
Limit of Quantification (LOQ)	0.50

Visualizations



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References

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